molecular formula C5H5NO3 B8583384 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione CAS No. 61892-73-7

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione

Cat. No. B8583384
Key on ui cas rn: 61892-73-7
M. Wt: 127.10 g/mol
InChI Key: APKSTKKPFBLQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442553B2

Procedure details

A mixture of 24 parts of maleimide (manufactured by Aldrich), 21 parts of an aqueous 35 wt % formaldehyde solution (manufactured by Wako Pure Chemical Industries), and 0.7 part of an aqueous 5 wt % sodium hydroxide solution is allow to react at 40° C. for 2 hours, to give white crystalline hydroxymethyl maleimide. The crystals are filtered under reduced pressure and dried under reduced pressure at room temperature. The crude crystalline hydroxymethyl maleimide is recrystallized in ethyl acetate, to give 22 parts of hydroxymethyl maleimide.
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[CH2:8]=[O:9].[OH-].[Na+]>>[OH:9][CH2:8][C:2]1[C:1]([NH:5][C:4](=[O:6])[CH:3]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(=O)NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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